molecular formula C19H13F3N6S B10923170 8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10923170
M. Wt: 414.4 g/mol
InChI Key: SGOMZOSRVOFPJM-UHFFFAOYSA-N
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Description

8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of structural features, including the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and the presence of both a trifluoromethyl group and a pyrazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H13F3N6S

Molecular Weight

414.4 g/mol

IUPAC Name

11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13F3N6S/c1-10-14(11-6-4-3-5-7-11)15-17-24-16(26-28(17)9-23-18(15)29-10)12-8-13(19(20,21)22)25-27(12)2/h3-9H,1-2H3

InChI Key

SGOMZOSRVOFPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC(=NN4C)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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